molecular formula C14H21NO3S2 B2434547 3-(2-Methylpropanesulfonyl)-1-(thiophene-3-carbonyl)piperidine CAS No. 2097882-87-4

3-(2-Methylpropanesulfonyl)-1-(thiophene-3-carbonyl)piperidine

Cat. No.: B2434547
CAS No.: 2097882-87-4
M. Wt: 315.45
InChI Key: BTHMPIKKJAKNCY-UHFFFAOYSA-N
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Description

3-(2-Methylpropanesulfonyl)-1-(thiophene-3-carbonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a thiophene-3-carbonyl group and a 2-methylpropanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropanesulfonyl)-1-(thiophene-3-carbonyl)piperidine typically involves multi-step organic reactions. One common route includes:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Thiophene-3-Carbonyl Group: This step involves the acylation of the piperidine ring using thiophene-3-carbonyl chloride under basic conditions.

    Addition of the 2-Methylpropanesulfonyl Group: The final step involves the sulfonylation of the piperidine ring using 2-methylpropanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropanesulfonyl)-1-(thiophene-3-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(2-Methylpropanesulfonyl)-1-(thiophene-3-carbonyl)piperidine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Use as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropanesulfonyl)-1-(thiophene-3-carbonyl)piperidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methylpropanesulfonyl)-1-(thiophene-2-carbonyl)piperidine: Similar structure but with the thiophene-2-carbonyl group.

    3-(2-Methylpropanesulfonyl)-1-(furan-3-carbonyl)piperidine: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

3-(2-Methylpropanesulfonyl)-1-(thiophene-3-carbonyl)piperidine is unique due to the specific positioning of the thiophene-3-carbonyl group, which can influence its electronic properties and reactivity compared to similar compounds with different substituent positions or ring structures.

Properties

IUPAC Name

[3-(2-methylpropylsulfonyl)piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S2/c1-11(2)10-20(17,18)13-4-3-6-15(8-13)14(16)12-5-7-19-9-12/h5,7,9,11,13H,3-4,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHMPIKKJAKNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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